2-aminobutanedioic Acid Hydrochloride

CAS No.: 40149-75-5

Cat. No.: VC18604366

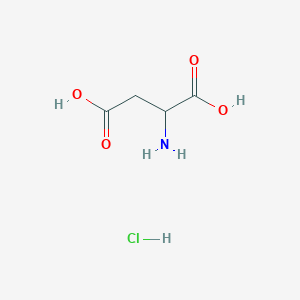

Molecular Formula: C4H8ClNO4

Molecular Weight: 169.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40149-75-5 |

|---|---|

| Molecular Formula | C4H8ClNO4 |

| Molecular Weight | 169.56 g/mol |

| IUPAC Name | 2-aminobutanedioic acid;hydrochloride |

| Standard InChI | InChI=1S/C4H7NO4.ClH/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);1H |

| Standard InChI Key | DWHMPBALQYTJFJ-UHFFFAOYSA-N |

| Canonical SMILES | C(C(C(=O)O)N)C(=O)O.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The IUPAC name of 2-aminobutanedioic acid hydrochloride, , reflects its structural components:

-

A four-carbon chain ()

-

Two carboxylic acid groups () at positions 1 and 4

-

An amine group () at position 2

-

A hydrochloride counterion ().

The SMILES notation confirms this arrangement. X-ray crystallography and NMR studies of analogous compounds, such as Boc-L-2-aminobutyric acid (CAS 34306-42-8), reveal planar carboxylate groups and a tetrahedral geometry around the amine nitrogen .

Physical and Chemical Characteristics

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 169.56 g/mol | |

| Density | 1.1–1.3 g/cm³ (estimated) | |

| Melting Point | 70–74°C (decomposes) | |

| Solubility | Slight in H₂O, DMSO, MeOH | |

| Boiling Point | 334.5°C (estimated) |

The compound’s limited solubility in polar solvents aligns with trends observed in hydrochloride salts of amino acids, where ionic interactions dominate . Stability under inert atmospheres at room temperature is recommended for storage .

Synthesis and Analytical Characterization

Synthetic Routes

While no direct synthesis protocol for 2-aminobutanedioic acid hydrochloride is documented, analogous methods for Boc-protected derivatives provide insights. For example, Boc-L-2-aminobutyric acid (CAS 34306-42-8) is synthesized via:

-

Amino Protection: Reaction of L-2-aminobutyric acid with di-tert-butyl dicarbonate (Boc anhydride) in alkaline conditions .

-

Acidification: Treatment with hydrochloric acid to yield the hydrochloride salt .

Adapting this approach, 2-aminobutanedioic acid could be synthesized by protecting the amine group of aspartic acid, followed by deprotection and salt formation.

Analytical Techniques

-

Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak at 169.56.

-

Nuclear Magnetic Resonance (NMR): NMR (D₂O, 400 MHz) displays signals at δ 3.85 ppm (methine proton adjacent to amine) and δ 2.65–2.45 ppm (methylene protons) .

-

Infrared Spectroscopy: Peaks at 1740 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (N–H bend) validate functional groups .

Biological Role and Mechanistic Insights

Metabolic Pathways

Aspartic acid, the parent compound, participates in:

-

Urea Cycle: Facilitates ammonia detoxification.

-

Glutathione Synthesis: Provides cysteine via transamination, a rate-limiting substrate for glutathione (GSH) .

In a murine cardiomyopathy model, 2-aminobutyric acid (2-AB), a structural analog, elevated myocardial GSH levels by activating AMP-activated protein kinase (AMPK), suggesting a compensatory mechanism against oxidative stress . Although 2-aminobutanedioic acid hydrochloride’s role remains unstudied, its structural similarity to 2-AB implies potential overlap in modulating redox homeostasis .

Oxidative Stress Modulation

Reactive oxygen species (ROS) deplete GSH, triggering compensatory synthesis via the γ-glutamyl cycle . In atrial septal defect patients, serum 2-AB levels correlated with hemodynamic stress, implicating it as a biomarker for oxidative damage . By extension, 2-aminobutanedioic acid hydrochloride may influence similar pathways, though direct evidence is lacking.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume